Cas no 53251-12-0 (N-{4-[(4-nitroacridin-9-yl)amino]phenyl}methanesulfonamide)

N-{4-[(4-nitroacridin-9-yl)amino]phenyl}methanesulfonamide structure
53251-12-0 structure
Product name:N-{4-[(4-nitroacridin-9-yl)amino]phenyl}methanesulfonamide
CAS No:53251-12-0
MF:C20H16N4O4S
MW:408.430442810059
CID:1581501
PubChem ID:5488062

N-{4-[(4-nitroacridin-9-yl)amino]phenyl}methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-[(4-nitroacridin-9-yl)amino]phenyl}methanesulfonamide
    • methanesulfonamide, N-[4-[(4-nitro-9-acridinyl)amino]phenyl]-
    • N-{4-[(4-Nitro-9-acridinyl)amino]phenyl}methanesulfonamide
    • N-[4-[(4-nitroacridin-9-yl)amino]phenyl]methanesulfonamide
    • Methanesulfonamide, N-(4-((4-nitro-9-acridinyl)amino)phenyl)-
    • DTXSID30201366
    • N-(4-((4-Nitro-9-acridinyl)amino)phenyl)methanesulfonamide
    • CHEMBL106188
    • 53251-12-0
    • Inchi: InChI=1S/C20H16N4O4S/c1-29(27,28)23-14-11-9-13(10-12-14)21-19-15-5-2-3-7-17(15)22-20-16(19)6-4-8-18(20)24(25)26/h2-12,23H,1H3,(H,21,22)
    • InChI Key: DTZNLUINFZPJGV-UHFFFAOYSA-N
    • SMILES: CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 408.08938
  • Monoisotopic Mass: 408.089226
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 125

Experimental Properties

  • Density: 1.516
  • Boiling Point: 611.7°C at 760 mmHg
  • Flash Point: 323.7°C
  • Refractive Index: 1.763
  • PSA: 114.23

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